Product packaging for Benzenesulfonamide, N-4-biphenylyl-(Cat. No.:CAS No. 13607-48-2)

Benzenesulfonamide, N-4-biphenylyl-

Cat. No.: B078275
CAS No.: 13607-48-2
M. Wt: 309.4 g/mol
InChI Key: JMNQYDKGYHLAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzenesulfonamide, N-4-biphenylyl-, also known as Benzenesulfonamide, N-4-biphenylyl-, is a useful research compound. Its molecular formula is C18H15NO2S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, N-4-biphenylyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, N-4-biphenylyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-4-biphenylyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2S B078275 Benzenesulfonamide, N-4-biphenylyl- CAS No. 13607-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13607-48-2

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H15NO2S/c20-22(21,18-9-5-2-6-10-18)19-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,19H

InChI Key

JMNQYDKGYHLAMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Other CAS No.

13607-48-2

Synonyms

N-4-Biphenylylbenzenesulfonamide

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of Benzenesulfonamide, N 4 Biphenylyl

General Synthetic Routes

The synthesis of N-aryl sulfonamides, including Benzenesulfonamide (B165840), N-4-biphenylyl-, is a cornerstone of medicinal and organic chemistry. These compounds are typically prepared through the formation of a sulfonamide bond between an amine and a sulfonyl chloride. nih.govresearchgate.net

The most direct and widely employed method for synthesizing Benzenesulfonamide, N-4-biphenylyl- involves the reaction between 4-aminobiphenyl (B23562) and benzenesulfonyl chloride. researchgate.net This reaction is a nucleophilic substitution where the amino group of 4-aminobiphenyl attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net The use of a base drives the reaction to completion. The general scheme for this synthesis is as follows:

Reaction Scheme: 4-Aminobiphenyl + Benzenesulfonyl Chloride → Benzenesulfonamide, N-4-biphenylyl- + HCl

Difficulties in sulfonamide synthesis often arise not from the amination reaction itself, but from the preparation of the arylsulfonyl chlorides. nih.gov However, benzenesulfonyl chloride is a readily available commercial reagent. orgsyn.org

Alternative strategies for forming the N-aryl bond include copper-catalyzed cross-coupling reactions. For instance, N-arylation of sulfamides can be achieved using aryl boronic acids in the presence of a copper catalyst, a variant of the Chan-Lam coupling reaction. researchgate.netorganic-chemistry.org This method offers an alternative route where the biphenyl (B1667301) group could be introduced via an arylboronic acid to a sulfonamide precursor. A one-pot, two-stage synthesis of diaryl sulfonamides has also been developed using sequential iron and copper catalysis, involving a regioselective para-iodination of an arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com

Multi-step syntheses provide access to a wider range of substituted sulfonamides. Aniline precursors, such as 4-aminobiphenyl, are central to these routes. 4-Aminobiphenyl itself can be formed from biphenyl via nitration followed by reduction, although it is also commercially available. The N-hydroxy metabolite of 4-aminobiphenyl is known to be highly electrophilic and can form adducts with DNA. nih.gov

While the target compound is not N-benzylated, benzylation reactions are a common modification of sulfonamides, converting a primary or secondary sulfonamide into a secondary or tertiary one, respectively. This is typically achieved by treating the sulfonamide with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. orgsyn.org For example, N-benzyl-4-methylbenzenesulfonamides are prepared through a two-step process where 4-methylbenzenesulfonyl chloride first reacts with a primary amine, and the resulting sulfonamide is then benzylated. orgsyn.org This methodology could be applied to Benzenesulfonamide, N-4-biphenylyl- to create its N-benzyl derivative.

A protocol for the ortho benzylation of N-aryl amides has been developed, which could be conceptually extended to related sulfonamide structures, offering a pathway to structurally diverse diarylmethane derivatives. nih.gov

Targeted Synthesis of N-Acylsulfonamide Motifs

The N-acylsulfonamide moiety is a critical functional group in numerous biologically active compounds. nih.govdergipark.org.tr The acylation of the nitrogen atom in Benzenesulfonamide, N-4-biphenylyl- is a key transformation for creating derivatives with potentially enhanced or modified properties.

The N-acylation of sulfonamides is most commonly achieved using highly reactive acylating agents such as acid chlorides and acid anhydrides. researchgate.netsemanticscholar.org The reaction involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent.

Acid Chlorides: The reaction with an acid chloride is typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. semanticscholar.org

Acid Anhydrides: Carboxylic acid anhydrides are also effective acylating agents for sulfonamides. These reactions can be catalyzed by either acids or bases. lookchem.comresearchgate.net

Esters: Direct N-acylation of sulfonamides with carboxylic esters is also possible, often promoted by a catalyst such as TiCl₄. semanticscholar.org

Other reagents, such as N-acylbenzotriazoles, have been developed as efficient, neutral coupling agents for the N-acylation of sulfonamides, proving particularly useful when the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgepa.govresearchgate.net

The conditions for N-acylation of sulfonamides can be either basic or acidic, with the choice often depending on the stability of the substrate and the desired selectivity. tandfonline.com

Basic Media: The vast majority of N-acylations are performed under basic conditions. lookchem.com Bases like triethylamine, pyridine, or alkali hydroxides are used to deprotonate the sulfonamide, increasing its nucleophilicity towards the acylating agent (acid chloride or anhydride). dergipark.org.trsemanticscholar.org Sodium hydride (NaH) can also be used to generate the sulfonamide anion for reaction with acylating agents like N-acylbenzotriazoles. epa.govresearchgate.net

Acidic Media: Acid-catalyzed acylation, while less common, offers a practical alternative, especially for substrates that are unstable in basic conditions. lookchem.com Catalytic amounts of strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) can promote the acylation of sulfonamides with carboxylic anhydrides, often in a solvent like acetonitrile. dergipark.org.trlookchem.com The acid activates the anhydride, likely by forming a more reactive acylium ion. lookchem.com However, this method may not be suitable for all substrates; for example, anhydrides with strongly electron-withdrawing groups may not react efficiently under these conditions. lookchem.com

The table below summarizes typical conditions for the N-acylation of a generic benzenesulfonamide, which are applicable to Benzenesulfonamide, N-4-biphenylyl-.

Table 1: Comparison of Reaction Conditions for N-Acylation of Sulfonamides
Condition TypeCatalyst/ReagentAcylating AgentSolventTypical YieldsReference
BasicTriethylamine, PyridineAcid Chloride/AnhydrideDCM, THFGood to Excellent semanticscholar.org
BasicSodium Hydride (NaH)N-AcylbenzotriazoleTHF76-100% epa.govresearchgate.net
AcidicH₂SO₄ (catalytic)Acid AnhydrideAcetonitrileHigh lookchem.com
Lewis AcidicZnCl₂, Bi(OTf)₃, etc.Acid Chloride/AnhydrideSolvent-free or CH₂Cl₂Good to Excellent researchgate.netresearchgate.net

Lewis acids have emerged as powerful catalysts for the N-acylation of sulfonamides, often allowing for milder reaction conditions and high yields. researchgate.net A variety of Lewis acids can efficiently catalyze the reaction between sulfonamides and acylating agents like carboxylic anhydrides or acid chlorides. tandfonline.com

The Lewis acid activates the carbonyl group of the acylating agent, making it more electrophilic and susceptible to attack by the sulfonamide nitrogen. This approach can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Several Lewis acids have been shown to be effective catalysts for this transformation.

Table 2: Examples of Lewis Acids Used in N-Acylation of Sulfonamides
Lewis Acid CatalystAcylating AgentKey FeaturesReference
Cu(OTf)₂Anhydrides, Acid ChloridesHighly efficient, very low catalyst loading (0.001 equiv) required. tandfonline.comtandfonline.com
Bi(OTf)₃, BiCl₃Anhydrides, Acid ChloridesEffective under heterogeneous and solvent-free conditions. researchgate.net
ZnCl₂AnhydridesEffective catalyst (e.g., 3 mol%) under solvent-free conditions. dergipark.org.trresearchgate.net
BF₃·Et₂O, TiCl₄, MoCl₅AnhydridesFound to catalyze the reaction efficiently. dergipark.org.trresearchgate.net
FeCl₃Anhydrides, Acid ChloridesCan mediate acylation, though sometimes requires higher catalyst loadings. tandfonline.com
Al(OTf)₃, Ga(OTf)₃, In(OTf)₃Anhydrides, Acid ChloridesShown to be effective alternative triflate salt catalysts. tandfonline.comtandfonline.com

The scope of this catalytic method is broad, tolerating a variety of functional groups on both the sulfonamide and the acylating agent, making it a versatile tool for the synthesis of a diverse library of N-acylsulfonamides. tandfonline.com

Stereoselective Synthesis of Optically Active Benzenesulfonamide Derivatives

The synthesis of optically active sulfonamides is of significant interest due to their prevalence in chiral auxiliaries, ligands, and pharmacologically active compounds. nih.gov While direct asymmetric synthesis of N-(4-biphenylyl)benzenesulfonamide is not extensively documented, several stereoselective strategies applicable to this class of compounds have been developed.

One prominent approach involves the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. For instance, the chiral Pd-catalyzed N-allylation of secondary sulfonamides has been shown to produce rotationally stable N-C axially chiral products with good enantioselectivity. nih.gov This method, which can utilize ligands like the (S,S)-Trost ligand, offers a pathway to chiral sulfonamides that could be adapted for derivatives of N-(4-biphenylyl)benzenesulfonamide. nih.gov Another strategy is the atroposelective hydroamination of allenes catalyzed by palladium, which can construct a range of axially chiral sulfonamides with high functional group tolerance. acs.org

Furthermore, the use of chiral auxiliaries represents a classical yet effective method. Chiral alcohols, such as menthol (B31143) or diacetone-d-glucose, can be used to prepare diastereomerically pure sulfinates, which are key intermediates in the synthesis of chiral sulfinyl compounds. acs.orgnih.gov These can then be converted to the desired chiral sulfonamides. The stereochemical outcome of the conversion of sulfinamides to sulfinates can be influenced by the steric bulk of the alcohol and the amine fragment, and in some cases, can be controlled by the addition of inorganic salts. acs.org Asymmetric reductive amination of ketones with sulfonamides, facilitated by nickel catalysts and titanium alkoxide, also presents a viable route to chiral sulfonamides with excellent enantiomeric excess. researchgate.net

Table 1: Strategies for Stereoselective Synthesis of Chiral Sulfonamides

MethodCatalyst/AuxiliaryKey TransformationPotential Application to Benzenesulfonamide, N-4-biphenylyl-
Catalytic N-AllylationChiral Pd-Catalyst (e.g., with Trost ligand)Enantioselective allylation of the nitrogen atom. nih.govSynthesis of N-C axially chiral derivatives.
Atroposelective HydroaminationPd-CatalystAtroposelective hydroamination of allenes with the sulfonamide. acs.orgDirect synthesis of axially chiral sulfonamides.
Chiral AuxiliariesMenthol, Diacetone-d-glucoseDiastereoselective preparation of sulfinate esters. acs.orgnih.govResolution of intermediates to produce enantiopure sulfonamides.
Asymmetric Reductive AminationNickel catalysts/Titanium alkoxideEnantioselective amination of a ketone precursor. researchgate.netSynthesis of chiral sulfonamides from corresponding ketones.

Orthogonal Functionalization Strategies: Click Chemistry Approaches

Bio-orthogonal click reactions, which are highly specific and can be performed in complex biological environments, offer powerful tools for the selective functionalization of molecules like N-(4-biphenylyl)benzenesulfonamide. nih.gov These reactions enable the introduction of new functionalities without interfering with other reactive groups present in the molecule.

One such approach is the "click sulfonamide reaction," which involves the reaction of sulfonyl azides with alkynes. This reaction proceeds under mild conditions and allows for the site- and chemoselective immobilization or modification of alkyne-modified molecules. rsc.org For N-(4-biphenylyl)benzenesulfonamide, this could involve the introduction of a sulfonyl azide (B81097) group onto the benzenesulfonyl ring, which could then react with an alkyne-containing molecule of interest.

Another powerful click chemistry tool is the strain-promoted alkyne-azide cycloaddition (SPAAC). A strategy has been developed for the bioorthogonal release of sulfonamides using the reaction of sulfonyl sydnonimines with a strained alkyne like dibenzoazacyclooctyne (DIBAC). nih.govnih.gov This reaction is fast and stable under physiological conditions. Furthermore, the mutual orthogonality between different click-release pairs, such as sydnonimine–DIBAC and tetrazine–benzonorbornadiene, allows for the selective and simultaneous liberation of different molecules, opening avenues for complex derivatization strategies. nih.govnih.gov

Table 2: Click Chemistry Approaches for Sulfonamide Functionalization

Click ReactionReactantsKey FeaturePotential Application to Benzenesulfonamide, N-4-biphenylyl-
Click Sulfonamide ReactionSulfonyl azide, AlkyneSite- and chemoselective ligation. rsc.orgImmobilization or conjugation of the molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Sulfonyl sydnonimine, DIBACBioorthogonal release of the sulfonamide. nih.govnih.govProdrug strategies or controlled release applications.

Derivatization via Schiff Base Formation

The formation of Schiff bases, or imines, through the condensation of a primary amine with an aldehyde or ketone is a versatile method for derivatizing sulfonamides. researchgate.netscirp.org This reaction typically occurs under acidic or basic catalysis, or with heating. scirp.org For N-(4-biphenylyl)benzenesulfonamide, if a primary amino group is present on the biphenyl moiety, it can readily react with various aromatic aldehydes to form a wide range of Schiff base derivatives.

The synthesis generally involves refluxing an ethanolic solution of the amino-sulfonamide with the desired aldehyde. researchgate.net The resulting Schiff bases are often colored solids that can be purified by recrystallization. researchgate.net These derivatives can be characterized using various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.netresearchgate.net The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum. scirp.org

The resulting Schiff bases can serve as intermediates for further synthetic transformations. For example, the imine bond can be reduced to a secondary amine, which has been shown to lead to compounds with different biological activity profiles compared to the parent Schiff base. nih.gov

Table 3: Synthesis of Schiff Base Derivatives of Sulfonamides

Starting SulfonamideAldehyde/KetoneReaction ConditionsProduct
4-amino-N-substituted benzenesulfonamide2-hydroxybenzaldehydeEthanolic solution, reflux. researchgate.net(E)-4-((2-hydroxybenzylidene)amino)-N-substituted benzenesulfonamide
Sulfadiazine4-amino acetophenoneEthanol (B145695), glacial acetic acid, reflux. researchgate.net4-((1-(4-aminophenyl)ethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide
Sulfacetamide2-hydroxybenzaldehydeEthanolic solution. scirp.org(E)-N-(4-(2-hydroxybenzylideneamino)phenylsulfonyl)acetamide

Mechanistic Studies of Benzenesulfonamide, N-4-biphenylyl- Reactions

Proton transfer is a fundamental process in many reactions involving sulfonamides. The acidity of the sulfonamide N-H proton plays a crucial role in its reactivity. The protonation site of a sulfonamide can influence its subsequent chemical transformations. acs.org Theoretical studies on model systems like triflic acid have shown that proton transfer reactions at sulfonic acid groups are not always concerted and can be mediated by the formation of various transient species. rsc.orgresearchgate.net

In the context of sulfonamide reactions, hydrogen bond-induced proton transfer has been proposed as a key driving force. For example, in the NBS-mediated reaction of sulfonamides with formamides, the formation of a hydrogen bond enhances the reactivity, leading to the formation of N-sulfonylamidines. nih.gov The pH of the reaction medium can also significantly impact the reactivity by altering the ionization state of the sulfonamide and its interaction with catalysts, a principle utilized in pH-tunable phase-transfer catalysis. mdpi.com

The Michaelis-Arbuzov reaction is a well-established method for forming a phosphorus-carbon bond, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com While not a direct reaction of the sulfonamide itself, related Arbuzov-like pathways can be envisaged for its derivatives. A sulfonyl-promoted Michaelis-Arbuzov-type reaction has been reported, demonstrating the formation of an S-P bond. nih.gov This protocol involves the reaction of a thiosulfonate with a phosphoramidite (B1245037) or phosphite. nih.gov

Furthermore, a novel acid-catalyzed Arbuzov reaction has been used to synthesize phosphonic acid analogs of other aromatic compounds, where an alcohol is converted to a phosphonate (B1237965) via a proposed ortho-quinonoid intermediate. researchgate.net This suggests that under certain conditions, derivatives of N-(4-biphenylyl)benzenesulfonamide containing appropriate functional groups could potentially undergo similar transformations.

The photochemical behavior of N-arylsulfonamides is of interest due to their potential application as photoacid generators. nih.gov The photodecomposition of structurally related N-arylsulfonimides has been shown to proceed via homolysis of the S-N bond from the singlet excited state. nih.gov This process generates sulfonamidyl and arylaminyl radicals, which can lead to the formation of N-arylsulfonamides and photo-Fries-type rearrangement products. nih.gov Upon irradiation, these compounds can release sulfinic and sulfonic acids. nih.gov It is plausible that N-(4-biphenylyl)benzenesulfonamide would follow a similar photodecomposition pathway, initiated by the cleavage of the sulfur-nitrogen bond.

Structural Characterization and Analysis of Benzenesulfonamide, N 4 Biphenylyl

Single Crystal X-ray Diffraction Studies

Crystallographic Refinement and Electron Density Mapping Techniques

Following the successful solution of the crystal structure from diffraction data, a process of crystallographic refinement is undertaken to optimize the atomic parameters (positional coordinates and displacement parameters) against the experimental reflection data. This iterative process aims to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) derived from the structural model.

The refinement is typically performed using software packages such as SHELXL, which employs a least-squares minimization algorithm. researchgate.netnih.gov Key indicators of the refinement's quality and the model's accuracy include the R-factors. A common metric is the R1 value, which is calculated for reflections where the observed intensity is greater than twice its standard uncertainty (I > 2σ(I)). Lower R-values signify a better fit between the model and the experimental data. The goodness-of-fit (S) value is also monitored and should ideally converge to a value near 1.

During refinement, hydrogen atoms are often placed in calculated positions and refined using a riding model, although for those bonded to heteroatoms like nitrogen, their positions may be refined freely if the data quality is sufficient. nih.gov Anisotropic displacement parameters (ADPs) are refined for non-hydrogen atoms, describing the ellipsoidal volume of their thermal motion.

Upon convergence of the refinement, a final electron density difference map is calculated. This map reveals residual electron density, highlighting regions where the model does not perfectly account for the observed diffraction data. The maximum and minimum peaks (Δρmax and Δρmin) on this map are important quality indicators; in a well-refined structure, these values are typically low and located in chemically reasonable positions, such as in covalent bonds, rather than indicating missing atoms or significant disorder. nih.gov

Table 1: Representative Crystallographic Refinement Parameters for Sulfonamide Compounds. This table presents typical parameters and values encountered during the refinement of related sulfonamide structures, illustrating the standard for a high-quality crystallographic analysis. Data for the specific title compound is not publicly available in the searched sources.

ParameterTypical Value/Description
Refinement programSHELXL researchgate.netnih.gov
Refinement methodFull-matrix least-squares on F² researchgate.net
R[F² > 2σ(F²)] (R1)Typically < 0.05 for good quality data nih.gov
wR(F²) (all data)Typically < 0.15 nih.gov
Goodness-of-fit (S)~1.0 nih.gov
H-atom treatmentPlaced in calculated positions and refined using a riding model; N-H hydrogen may be located in a difference map and refined freely. nih.gov
Max/Min residual density< ±0.30 e Å⁻³ nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. rsc.orgrsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule in isolation) dominates the electron distribution of the procrystal (the hypothetical crystal built from isolated molecules). nih.gov The resulting surface provides a unique picture of the molecule's shape and environment within the crystal.

The analysis involves mapping various properties onto this surface, most commonly the normalized contact distance (dnorm). The dnorm value is derived from the distances of any point on the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm map indicate close contacts where interactions are shorter than the sum of the van der Waals radii, typically highlighting strong interactions like hydrogen bonds. nih.gov

White areas represent contacts that are approximately equal to the van der Waals radii. nih.gov

Blue regions signify contacts that are longer than the van der Waals radii. nih.gov

Table 2: Common Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Related Sulfonamides. This table shows typical interactions and their relative importance in the crystal packing of similar sulfonamide compounds. Specific data for Benzenesulfonamide (B165840), N-4-biphenylyl- is not available in the searched sources.

Interaction TypeTypical Contribution (%)Description
H···H30 - 60%Represents the largest contribution to the surface, indicative of van der Waals forces. nih.govnih.gov
O···H / H···O10 - 40%Highlights the presence of hydrogen bonds (e.g., N-H···O, C-H···O) and other close contacts involving oxygen and hydrogen. nih.govnih.gov
C···H / H···C10 - 20%Can indicate C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, as well as other van der Waals contacts. nih.gov
N···H / H···N1 - 25%Points to hydrogen bonds involving the sulfonamide nitrogen or other nitrogen atoms. nih.gov
C···C2 - 6%Can be indicative of π–π stacking interactions between aromatic rings. nih.gov

Computational and Theoretical Investigations of Benzenesulfonamide, N 4 Biphenylyl

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in the study of molecular structures, properties, and reactivity. For Benzenesulfonamide (B165840), N-4-biphenylyl-, these computational methods provide deep insights into its electronic and structural characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of benzenesulfonamide derivatives. For instance, the B3LYP functional combined with the 6-311G+(d,p) basis set has been successfully used to optimize the molecular structure of sulfonamide-Schiff base derivatives. nih.gov This level of theory is often employed to predict molecular geometries and other properties. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to describe excited states, making it a valuable tool for predicting UV-Vis spectra. researchgate.netnih.gov For example, TD-DFT calculations have been used to compute the UV-Visible spectra of related sulfonamide compounds in various solvents, providing insights into their electronic transitions. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.net

Ab-Initio Methodologies for Electronic Structure Determination

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental to understanding the electronic structure of molecules. While often more computationally intensive than DFT, they provide a rigorous framework for molecular property prediction. For instance, ab-initio calculations have been used to characterize the structural, spectroscopic, and electronic properties of azo dyes containing a benzenesulfonamide moiety. researchgate.net The results from these calculations, such as molecular geometries, often show good agreement with experimental data. researchgate.net

Computational Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are often calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated vibrational frequencies can be compared with experimental FT-IR data to assign specific vibrational modes. researchgate.netnih.gov For example, the characteristic S-N stretching mode in benzenesulfonamide derivatives has been identified through computational analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C) using DFT. researchgate.net These calculations are typically performed considering the solvent effects to provide a more accurate comparison with experimental data. researchgate.netresearchgate.net

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is the primary tool for predicting UV-Vis absorption spectra. researchgate.netnih.govresearchgate.net The calculations can reveal the nature of electronic transitions, such as π→π* and n→π*, and how they are influenced by the molecular structure and solvent environment. researchgate.net

Spectroscopic ParameterComputational MethodTypical Basis SetApplication
IR FrequenciesDFT (B3LYP)6-311++G(d,p)Vibrational mode assignment
NMR Chemical ShiftsDFT (GIAO)6-311++G(d,p)Structural elucidation
UV-Vis λmaxTD-DFT6-311++G(d,p)Prediction of electronic transitions

Conformational Analysis and Isomer Stability Studies

For molecules with the potential for E/Z isomerism, such as those containing a C=N bond, computational studies can predict the relative stability of the isomers. This is essential for understanding which isomer is likely to be predominant and, therefore, responsible for the observed biological activity. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug design and discovery.

Elucidation of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

Molecular docking studies have been instrumental in understanding how benzenesulfonamide derivatives, including those with a biphenyl (B1667301) moiety, interact with biological targets. These studies can identify crucial interactions such as hydrogen bonds and π-π stacking that are responsible for the binding affinity of a compound to an enzyme or receptor. researchgate.net

For example, docking studies have been performed on benzenesulfonamide derivatives with various enzymes, including carbonic anhydrases. researchgate.net These studies have revealed the specific amino acid residues in the active site that interact with the sulfonamide group and other parts of the molecule. researchgate.net In one study, the proposed binding mode of a benzenesulfonamide derivative in the VchCAβ cavity showed a hydrogen bond with Gly102 and a π-π interaction with Tyr83. researchgate.net Such insights are invaluable for the rational design of more potent and selective inhibitors. researchgate.netnih.gov

The binding energy, which is a measure of the affinity between the ligand and the target, can also be calculated from docking simulations. nih.gov This allows for the ranking of different compounds and the identification of promising candidates for further experimental investigation. nih.govtandfonline.com

Biological TargetKey Interacting ResiduesType of InteractionReference
VchCAβGly102, Tyr83Hydrogen bond, π-π stacking researchgate.net
Human Breast Cancer (MCF-7) Receptor (4PYP)Not specifiedNonbonding interactions nih.gov
Phytase protein FophysNot specifiedNot specified tandfonline.com
Succinate dehydrogenase (SDH)Not specifiedNot specified tandfonline.com

Identification of Key Binding Sites and Interacting Residues

Computational docking and molecular modeling studies on benzenesulfonamide derivatives have been instrumental in elucidating their binding mechanisms to various protein targets. While specific studies focusing solely on Benzenesulfonamide, N-4-biphenylyl- are not extensively detailed in publicly available literature, the binding modes of the core benzenesulfonamide scaffold are well-characterized. These studies provide a strong predictive framework for understanding how Benzenesulfonamide, N-4-biphenylyl- likely interacts with biological targets.

One of the most studied targets for sulfonamides is the metalloenzyme carbonic anhydrase (CA) . The primary interaction involves the deprotonated sulfonamide nitrogen coordinating directly with the zinc ion (Zn²⁺) in the enzyme's active site. This is a crucial anchor point for the inhibitor. Further stabilization is achieved through a network of hydrogen bonds. The sulfonamide oxygens typically form hydrogen bonds with the backbone amide of residues like Threonine, while the N-H group can interact with other active site residues. The phenyl ring of the benzenesulfonamide moiety and any substituents, such as the biphenyl group in the compound of interest, extend into hydrophobic pockets within the active site, forming van der Waals and π-π stacking interactions with hydrophobic and aromatic residues like Valine, Leucine, and Phenylalanine. The biphenyl group of Benzenesulfonamide, N-4-biphenylyl- would be expected to occupy a larger hydrophobic region, potentially increasing affinity and selectivity for specific CA isozymes.

Another class of proteins where sulfonamide derivatives have been investigated as inhibitors is the Kelch-like ECH-associated protein 1 (Keap1) , a key regulator of the Nrf2 antioxidant response pathway. Docking studies of similar bis-sulfonamide compounds reveal that the central phenyl ring occupies a sub-pocket (P3) of the Keap1 Kelch binding site. Key interactions include π-cation interactions with positively charged residues like Arginine (Arg415). The flanking benzenesulfonamide portions can form π-π stacking interactions with aromatic residues such as Tyrosine (Tyr334, Tyr572) and Phenylalanine (Phe577) in adjacent pockets (P4 and P5). Furthermore, the sulfonamide oxygen atoms are predicted to act as hydrogen bond acceptors, for instance, with the side chain of Glutamine (Gln530). nih.gov

Prediction of Physicochemical and Pharmacokinetic Parameters

Theoretical pKa Predictions Using Quantum Chemical Descriptors

The acidity of the sulfonamide proton (N-H) is a critical determinant of the binding affinity of benzenesulfonamide inhibitors, particularly for metalloenzymes like carbonic anhydrases where the deprotonated, anionic form coordinates with the active site metal ion. The pKa of this proton is influenced by the electronic properties of the substituents on both the benzene (B151609) and the N-phenyl rings.

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate descriptors that correlate with pKa values. These descriptors include the charge distribution, the energy of the highest occupied molecular orbital (HOMO), and the electrostatic potential at the nitrogen and hydrogen atoms. By calculating these properties for the protonated and deprotonated species, the free energy change of deprotonation can be estimated, leading to a theoretical pKa prediction.

Table 1: Representative pKa Values for Selected Benzenesulfonamide Derivatives

CompoundSubstituent (R) on BenzenesulfonamidepKa (approximate)
Benzenesulfonamide-H10.0
4-Methylbenzenesulfonamide-CH₃ (electron-donating)10.3
4-Nitrobenzenesulfonamide-NO₂ (electron-withdrawing)8.5
N-PhenylbenzenesulfonamideN-Aryl substitution~9.5

Note: The table presents general, approximate pKa values for illustrative purposes to show substituent effects. The specific pKa for Benzenesulfonamide, N-4-biphenylyl- would require a dedicated computational study.

Computational Approaches to Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Computational models are widely used to predict the ADME properties of drug candidates, providing early insights into their pharmacokinetic profiles. These predictions are based on the molecule's structure and calculated physicochemical properties.

For Benzenesulfonamide, N-4-biphenylyl-, key descriptors can be calculated to predict its ADME profile. One important parameter is the logarithm of the octanol-water partition coefficient (LogP), which indicates the lipophilicity of a compound. The calculated XLogP3 value for Benzenesulfonamide, N-4-biphenylyl- is 4.2, indicating high lipophilicity. This suggests the compound is likely to have good absorption and membrane permeability. However, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance.

Other ADME parameters can be predicted using established computational models, such as the SwissADME web tool or similar software, based on the compound's structure. These models evaluate properties based on established rules like Lipinski's "Rule of Five."

Table 2: Predicted Physicochemical and ADME Properties for Benzenesulfonamide, N-4-biphenylyl-

PropertyPredicted Value/InterpretationImplication for Pharmacokinetics
Molecular Weight 309.38 g/mol Compliant with "Rule of Five" (<500), favorable for absorption.
XLogP3 4.2High lipophilicity; suggests good permeability but may have low solubility.
Hydrogen Bond Donors 1 (the N-H group)Compliant with "Rule of Five" (≤5), favorable for permeability.
Hydrogen Bond Acceptors 2 (the two sulfonyl oxygens)Compliant with "Rule of Five" (≤10), favorable for permeability.
Polar Surface Area (PSA) 54.6 Ų (Predicted)Good PSA for cell permeation.
Gastrointestinal (GI) Absorption High (Predicted)Expected to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes (Predicted)The high lipophilicity suggests it may cross the BBB.
CYP450 Inhibition Potential inhibitor of CYP isoformsMay be susceptible to drug-drug interactions.

Note: The values in this table are computationally predicted based on the compound's structure and established models. They require experimental validation.

Global Chemical Reactivity Descriptors (GCRD) and Activity Site Prediction

Global Chemical Reactivity Descriptors (GCRD), derived from Density Functional Theory (DFT) calculations, provide insight into the kinetic stability and reactivity of a molecule. These descriptors are based on the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO) represents the electron-donating capacity of a molecule. A higher HOMO energy indicates a greater ability to donate electrons in a reaction.

E(LUMO) indicates the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons.

The HOMO-LUMO Energy Gap (ΔE) is a critical indicator of chemical reactivity. A small energy gap corresponds to high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Other important GCRDs include:

Hardness (η): (E(LUMO) - E(HOMO))/2. It measures the resistance to change in electron distribution. Hard molecules have a large energy gap.

Softness (S): 1/η. It is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): -(E(HOMO) + E(LUMO))/2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): χ²/2η. This index quantifies the electron-accepting capability of a species.

For Benzenesulfonamide, N-4-biphenylyl-, DFT calculations would likely show that the HOMO is localized on the electron-rich biphenyl-amine moiety, making this region a probable site for electrophilic attack. Conversely, the LUMO is often centered on the benzenesulfonyl group, particularly the sulfur atom and adjacent phenyl ring, indicating this as a potential site for nucleophilic attack. The sulfonamide group itself, with its electronegative oxygen atoms, represents a region of high negative electrostatic potential, also susceptible to electrophilic interaction.

Table 3: Conceptual Global Chemical Reactivity Descriptors

DescriptorDefinitionPredicted Characteristics for Benzenesulfonamide, N-4-biphenylyl-
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRelatively high, localized on the biphenyl-amine moiety.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelatively low, localized on the benzenesulfonyl group.
Energy Gap (ΔE) E(LUMO) - E(HOMO)Moderate gap, indicating a balance of stability and reactivity.
Hardness (η) Resistance to change in electron distributionModerate value, reflecting the stable aromatic systems.
Electrophilicity (ω) Electron-accepting capacityModerate electrophilicity, with the sulfonyl group being the primary electrophilic center.

Prediction of Intermolecular Interactions and Molecular Reactive Behaviors

The primary sites for forming strong, directional interactions are within the sulfonamide linkage:

Hydrogen Bonding: The N-H group serves as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are crucial for anchoring the molecule within a protein's binding pocket, often interacting with polar or charged amino acid residues.

Metal Coordination: As mentioned, the deprotonated sulfonamide nitrogen is an excellent ligand for metal ions, most notably the Zn²⁺ in the active site of carbonic anhydrases.

The aromatic rings are responsible for less specific, but cumulatively significant, non-polar interactions:

π-π Stacking: The benzene and biphenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. The large surface area of the biphenyl group provides an extended platform for such interactions.

Hydrophobic Interactions: The biphenyl moiety, in particular, is highly hydrophobic and will preferentially interact with non-polar pockets in a protein binding site, displacing water molecules and contributing favorably to the binding free energy.

π-Cation Interactions: The electron-rich π-systems of the aromatic rings can interact favorably with cationic residues such as Arginine and Lysine.

Intermolecular Interactions and Supramolecular Assemblies of Benzenesulfonamide, N 4 Biphenylyl Systems

Characterization of Non-Covalent Interactions in Solid-State Structures

The solid-state structures of N-(4-biphenylyl)benzenesulfonamide and related compounds are stabilized by a variety of non-covalent interactions, which include robust hydrogen bonds and weaker, yet significant, aromatic and other contacts.

Hydrogen bonds are among the most influential directional interactions governing the assembly of sulfonamides. The N-H group of the sulfonamide moiety acts as a hydrogen bond donor, while the sulfonyl oxygens are effective acceptors.

N–H⋯O Interactions : In the crystal structures of many benzenesulfonamide (B165840) derivatives, N–H⋯O hydrogen bonds are a recurring and dominant motif. For instance, in (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide, intermolecular N–H⋯O hydrogen bonds link neighboring molecules into one-dimensional chains. nih.gov Similarly, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N–H⋯O hydrogen bonds connect molecules to form ribbons. nsf.govresearchgate.net In N-(4-hydroxyphenyl)benzenesulfonamide, a related compound, molecules are linked through intermolecular N–H⋯O hydrogen bonds. nih.gov These interactions often lead to the formation of centrosymmetric dimers or extended chains, which serve as fundamental building blocks for more complex supramolecular structures.

O–H⋯O Interactions : In derivatives containing hydroxyl groups, such as N-(4-hydroxyphenyl)benzenesulfonamide, O–H⋯O hydrogen bonds contribute to the stability of the crystal lattice, working in concert with N–H⋯O interactions to create a more extensive hydrogen-bonding network. nih.gov

C–H⋯O Interactions : While weaker than conventional hydrogen bonds, C–H⋯O interactions are ubiquitous and significant in defining the crystal packing of these aromatic-rich molecules. In many sulfonamide structures, C–H bonds from the aromatic rings or alkyl substituents act as weak donors, interacting with the sulfonyl oxygen atoms as acceptors. These interactions help to link the primary hydrogen-bonded motifs, such as chains or ribbons, into a three-dimensional network. nsf.gov

Below is a table summarizing the hydrogen bonding interactions observed in related benzenesulfonamide structures.

Interaction TypeDonorAcceptorResulting MotifReference Compound Example
N–H⋯O Sulfonamide N-HSulfonyl OChains, Ribbons, Dimers(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
O–H⋯O Hydroxyl O-HSulfonyl O / Hydroxyl OExtended NetworksN-(4-hydroxyphenyl)benzenesulfonamide
C–H⋯O Aromatic/Aliphatic C-HSulfonyl O3D Networks4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Given the presence of multiple aromatic rings, C–H⋯π and π–π stacking interactions are crucial in the crystal engineering of N-(4-biphenylyl)benzenesulfonamide systems. wikipedia.org

C–H⋯π Interactions : These interactions occur when a C-H bond points towards the face of an electron-rich π-system of an aromatic ring. nih.govnih.gov In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, intermolecular C–H⋯π interactions involving one of the aromatic rings are responsible for linking hydrogen-bonded ribbons into a larger three-dimensional assembly. researchgate.net This demonstrates the cooperative nature of hydrogen bonding and aromatic interactions in building complex solid-state architectures.

CH3⋯O and CH3⋯π Interactions : In derivatives containing methyl groups, such as those synthesized from p-toluenesulfonyl chloride, weak interactions involving these groups can be observed. CH3⋯O contacts are a form of weak hydrogen bond, while CH3⋯π interactions are analogous to C–H⋯π interactions, where the methyl group as a whole interacts with the face of an aromatic ring.

C–H⋯Halogen and CH3⋯Halogen Contacts : In halogenated derivatives, such as those containing bromine, weak directional interactions like C–H⋯Br or CH3⋯Br can be present. nih.gov These interactions, along with other halogen-based non-covalent bonds like Cl⋯F and Cl⋯π, can play a role in directing the molecular assembly and influencing the final crystal structure. nih.gov

Design and Formation of High-Dimensional Supramolecular Frameworks

The predictable and directional nature of the non-covalent interactions discussed above allows for the rational design of high-dimensional supramolecular frameworks. By understanding the interplay of N–H⋯O hydrogen bonds, π–π stacking, and C–H⋯π interactions, it is possible to guide the self-assembly of N-(4-biphenylyl)benzenesulfonamide and its analogues into specific, desired architectures, such as one-dimensional ribbons, two-dimensional sheets, or complex three-dimensional networks. researchgate.net

The biphenyl (B1667301) group itself is a versatile building block in supramolecular chemistry, capable of forming robust structures. mdpi.com The combination of the rigid biphenyl unit with the strong hydrogen-bonding capability of the sulfonamide group provides a powerful tool for crystal engineering. By modifying the substituents on the aromatic rings, one can fine-tune the intermolecular interactions, thereby controlling the resulting supramolecular topology. For example, the introduction of additional hydrogen bond donors or acceptors can lead to more complex, higher-dimensional networks. The inherent twist angle between the two rings of the biphenyl moiety also adds a level of three-dimensionality to the molecular shape, which can be exploited in the design of non-planar frameworks.

Surface-Confined Self-Assembly Studies (e.g., on Au(111))

The self-assembly of functional molecules on well-defined surfaces is a key area of nanoscience, and the principles governing solid-state packing are often transferable to two-dimensional systems. While specific studies on the surface-confined self-assembly of N-(4-biphenylyl)benzenesulfonamide on Au(111) are not widely reported in the provided search results, general principles from related systems can be inferred.

The self-assembly on a surface like Au(111) would be governed by a balance between molecule-substrate and molecule-molecule interactions. nih.gov The sulfonamide and aromatic biphenyl groups would play distinct roles:

Molecule-Substrate Interactions : The sulfur atom of the sulfonamide and the π-systems of the aromatic rings could interact with the gold surface, influencing the initial adsorption geometry and orientation of the molecules.

Molecule-Molecule Interactions : Once on the surface, the intermolecular interactions identified in the solid state—primarily N–H⋯O hydrogen bonding and π–π stacking—would direct the formation of ordered two-dimensional arrays. The formation of hydrogen-bonded chains or ribbons is a likely outcome, similar to what is observed in the bulk crystal structure.

The final assembled structure would depend on the delicate balance of these forces. The strong, directional hydrogen bonds would compete with the less directional, but significant, van der Waals interactions between the aromatic moieties and the metallic surface. Studies with other functionalized aromatic molecules on noble metal surfaces have shown that it is possible to create highly ordered monolayers and complex patterns, driven by interactions analogous to those present in N-(4-biphenylyl)benzenesulfonamide systems. nih.gov

Coordination Chemistry of Benzenesulfonamide, N 4 Biphenylyl Derivatives

Ligand Design Principles and Complexation Strategies

The design of ligands based on the Benzenesulfonamide (B165840), N-4-biphenylyl- framework is guided by the inherent electronic and structural properties of the molecule. The primary coordination site is the sulfonamide moiety (-SO₂NH-). Upon deprotonation, the resulting anionic ligand can coordinate to metal ions in several ways.

Key Ligand Features:

Coordination Sites : The deprotonated sulfonamide nitrogen is a primary donor site. The two sulfonyl oxygen atoms can also participate in coordination, allowing the ligand to act as a monodentate, bidentate, or bridging ligand. sci-hub.se This versatility enables the formation of both simple mononuclear complexes and more complex polynuclear architectures.

Rotational Freedom : The molecule possesses rotational freedom around the S-N and C-C bonds, allowing it to adopt various conformations to accommodate the coordination preferences of different metal ions.

Complexation Strategies:

Complexation typically involves the reaction of the N-4-biphenylyl-benzenesulfonamide ligand with a suitable metal salt in an appropriate solvent. The presence of a base is often required to deprotonate the sulfonamide NH group, facilitating coordination. The choice of metal ion, solvent, and reaction conditions can influence the stoichiometry and structure of the resulting complex. For instance, the use of bulky substituents on the ligand can lead to complexes with lower coordination numbers. nih.gov

Table 6.1: Potential Coordination Modes of Deprotonated N-4-biphenylyl-benzenesulfonamide

Coordination ModeDonating AtomsStructural Possibility
MonodentateNTerminal ligand
Bidentate ChelatingN, OFormation of a four-membered chelate ring
Bidentate BridgingN, ODinuclear or polynuclear complexes
Monodentate BridgingOOxygen-bridged polymers

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with sulfonamide-based ligands is well-established. sci-hub.seresearchgate.net A general method for the synthesis of complexes with Benzenesulfonamide, N-4-biphenylyl- involves the reaction of the ligand with a metal salt, such as acetates or chlorides of transition metals like Cu(II), Zn(II), or Co(II). researchgate.netnih.gov

A typical synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a base (e.g., NaOH or KOH) to form the ligand anion. An alcoholic solution of the metal salt is then added dropwise to the ligand solution, often resulting in the precipitation of the metal complex. nih.gov The mixture may be refluxed to ensure the completion of the reaction. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques:

FTIR Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal ion. The stretching frequencies of the SO₂ and NH groups are particularly informative. Upon complexation, the ν(N-H) band disappears (due to deprotonation), and the asymmetric and symmetric stretching frequencies of the SO₂ group typically shift, indicating the involvement of the sulfonamide group in bonding. researchgate.net

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of d-d transition bands in the visible region for complexes of metals like Cu(II) or Co(II) can suggest a tetrahedral or octahedral environment. researchgate.net

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex.

Elemental Analysis and Mass Spectrometry : These methods are used to determine the stoichiometry of the complexes, confirming the metal-to-ligand ratio. researchgate.net

Table 6.2: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic TechniqueKey FeatureExpected Change Upon Complexation
FTIRν(N-H) stretchDisappearance of the band
FTIRν(SO₂) asymmetric stretchShift to lower wavenumbers
FTIRν(SO₂) symmetric stretchShift to lower wavenumbers
UV-VisLigand-to-Metal Charge Transfer (LMCT)Appearance of new bands
UV-Visd-d transitions (for d-block metals)Appearance of weak absorption bands in the visible region

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms in these coordination compounds is determined primarily through single-crystal X-ray diffraction.

While specific crystal structures of Benzenesulfonamide, N-4-biphenylyl- complexes are not widely reported in the reviewed literature, the structures of closely related sulfonamide nih.govnih.gov and biphenyl-based nih.gov complexes provide significant insight.

The geometry around the metal center is dictated by the coordination number and the nature of the metal ion. For a four-coordinate complex, a distorted tetrahedral geometry is common, especially for ions like Zn(II) and Cu(II). nih.govamrita.edu This distortion arises from the steric bulk of the biphenyl (B1667301) group and the bite angle of the sulfonamide chelate. In some cases, square planar geometries may be observed, particularly for Cu(II) or Ni(II) complexes. Higher coordination numbers (e.g., five or six) can lead to square pyramidal or distorted octahedral geometries, respectively, often achieved through the coordination of solvent molecules or by the ligand acting in a bridging capacity.

The ability of the sulfonamide group to bridge two metal centers is a key factor in the formation of polynuclear complexes. The deprotonated nitrogen and one of the sulfonyl oxygens can each bind to a different metal ion, creating a [M-N-S-O-M'] bridge.

For example, a related magnesium complex with a biphenyl-based ligand was found to form a dimeric structure where two magnesium centers are bridged by the phenolate (B1203915) oxygen atoms of the ligands. nih.gov Similarly, silver complexes of other sulfonamides have been observed to form dimeric structures. sci-hub.se This suggests that Benzenesulfonamide, N-4-biphenylyl- could readily form dinuclear paddle-wheel type structures or extended coordination polymers. The angle and flexibility of this bridge, combined with the steric demands of the biphenyl group, would be critical in determining the final structure.

Spectroscopic and Magnetic Properties of Metal Complexes

For complexes containing paramagnetic transition metal ions (i.e., those with unpaired electrons), techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements provide deep insight into their electronic structure.

EPR spectroscopy is a powerful tool for studying paramagnetic transition metal complexes. amrita.edutaylorfrancis.com The technique is highly sensitive to the local environment of the unpaired electron, providing information on the oxidation state, coordination geometry, and the nature of the metal-ligand bonds. illinois.eduresearchgate.net

For a potential Cu(II) (d⁹, S=1/2) complex of Benzenesulfonamide, N-4-biphenylyl-, the EPR spectrum would be expected to show anisotropic g-values (gₓ, gᵧ, g₂) due to the non-cubic symmetry of the complex. The deviation of these g-values from that of the free electron (gₑ ≈ 2.0023) is caused by spin-orbit coupling and provides information about the electronic ground state of the copper ion. illinois.edu For instance, in an axially elongated octahedral or square planar geometry, one would typically observe g∥ > g⊥ > 2.0023.

For high-spin Mn(II) (d⁵, S=5/2) complexes, the EPR spectra are often more complex, frequently showing a central sextet of lines due to hyperfine coupling with the ⁵⁵Mn nucleus (I=5/2). The spectra can be complicated by zero-field splitting effects, which can lead to significant broadening and the appearance of multiple transitions. researchgate.net Due to rapid spin-lattice relaxation, EPR spectra of many transition metal complexes must be recorded at low temperatures (e.g., liquid nitrogen or helium temperatures) to obtain well-resolved signals. illinois.edu

Table 6.3: Hypothetical EPR Parameters for a Cu(II) Complex of N-4-biphenylyl-benzenesulfonamide

Coordination GeometryExpected g-value RelationshipGround State
Axially Elongated Octahedralg∥ > g⊥ > 2.0023dₓ²-ᵧ²
Axially Compressed Octahedralg⊥ > g∥ ≈ 2.0023d₂²
Tetrahedral (distorted)g-values highly anisotropicComplex, depends on distortion

Magnetic Susceptibility Studies

No specific studies on the magnetic susceptibility of coordination compounds derived from Benzenesulfonamide, N-4-biphenylyl- were found in the available literature. General principles of magnetic susceptibility in coordination compounds are determined by the number of unpaired electrons in the metal center, the geometry of the complex, and the nature of the ligand field. For instance, paramagnetic compounds, which possess unpaired electrons, are drawn into a magnetic field, while diamagnetic compounds, with all electrons paired, are weakly repelled.

The magnetic moment of a complex can be experimentally determined and provides insight into the electronic configuration of the metal ion. For example, high-spin and low-spin octahedral complexes of the same metal ion will exhibit different magnetic moments due to a different number of unpaired electrons. Similarly, tetrahedral and square planar geometries for a four-coordinate complex can often be distinguished based on their magnetic properties.

While no data exists for Benzenesulfonamide, N-4-biphenylyl- complexes, studies on other sulfonamide-containing ligands have shown a range of magnetic behaviors depending on the coordinated transition metal. These complexes can be paramagnetic or diamagnetic, and in some cases, exhibit temperature-dependent magnetic moments, indicating magnetic exchange interactions between metal centers in polynuclear complexes. The specific magnetic properties of complexes with Benzenesulfonamide, N-4-biphenylyl- would depend on the d-electron configuration of the metal ion and the coordination environment imposed by the ligand.

Table 1: Hypothetical Magnetic Properties of Benzenesulfonamide, N-4-biphenylyl- Metal Complexes

Metal IonCoordination GeometrySpin StateCalculated Magnetic Moment (μ_eff) [B.M.]Expected Magnetic Behavior
Cr(III)OctahedralHigh Spin3.87Paramagnetic
Fe(II)OctahedralHigh Spin4.90Paramagnetic
Fe(II)OctahedralLow Spin0.00Diamagnetic
Co(II)OctahedralHigh Spin3.87Paramagnetic
Ni(II)OctahedralHigh Spin2.83Paramagnetic
Cu(II)Octahedral (distorted)High Spin1.73Paramagnetic
Zn(II)Tetrahedral-0.00Diamagnetic

Note: This table is illustrative and not based on experimental data for Benzenesulfonamide, N-4-biphenylyl- complexes.

Theoretical Investigations of Metal-Ligand Coordination Modes

A review of the scientific literature did not yield any specific theoretical investigations, such as Density Functional Theory (DFT) studies, on the coordination modes of Benzenesulfonamide, N-4-biphenylyl- with metal ions. However, the coordination behavior can be predicted based on the functional groups present in the ligand.

Benzenesulfonamide, N-4-biphenylyl- possesses several potential coordination sites: the nitrogen atom of the sulfonamide group and the oxygen atoms of the sulfonyl group. The biphenyl moiety is generally not expected to participate directly in coordination, but its electronic and steric effects can influence the coordinating ability of the sulfonamide group.

Theoretical studies on similar sulfonamide-containing ligands often explore the following aspects:

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional structure of the metal complex. This includes predicting bond lengths, bond angles, and dihedral angles.

Coordination Mode: Theoretical calculations can help identify which atoms of the ligand are involved in bonding to the metal center. For sulfonamides, coordination can occur through the nitrogen atom, one or both oxygen atoms, or a combination, leading to monodentate or bidentate chelation.

Bonding Analysis: Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to understand the nature of the metal-ligand bond, including its covalent and electrostatic character.

Electronic Properties: Theoretical models can predict the electronic structure of the complex, including the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and spectral properties of the complex.

For Benzenesulfonamide, N-4-biphenylyl-, theoretical studies would be instrumental in elucidating the preferred coordination mode. The steric bulk of the biphenyl group might favor coordination through the less hindered sulfonyl oxygen atoms. Alternatively, deprotonation of the sulfonamide nitrogen could lead to a strong N-donor coordinating to the metal center.

Table 2: Potential Coordination Modes of Benzenesulfonamide, N-4-biphenylyl-

Coordination Site(s)Expected Coordination ModePotential Metal Ions
Sulfonamide NitrogenMonodentate (upon deprotonation)Transition metals (e.g., Cu(II), Co(II), Ni(II))
Sulfonyl Oxygen(s)Monodentate or BidentateHard metal ions (e.g., Fe(III), Cr(III))
Nitrogen and one OxygenBidentate ChelateVarious transition metals

Note: This table represents potential coordination modes and is not based on published theoretical studies for this specific ligand.

Advanced Spectroscopic Studies and Elucidation

Detailed Vibrational Assignment Analysis

The vibrational characteristics of Benzenesulfonamide (B165840), N-4-biphenylyl- can be meticulously investigated through a synergistic approach combining experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy with theoretical calculations, primarily using Density Functional Theory (DFT). researchgate.net Computational methods, often employing the B3LYP functional, are utilized to calculate the harmonic vibrational wavenumbers. researchgate.netnih.gov

To ensure accuracy, the theoretically calculated wavenumbers are often scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations. nih.gov A crucial aspect of the analysis is the Potential Energy Distribution (PED) analysis, performed using software such as VEDA or GAR2PED. researchgate.netnih.gov PED analysis provides a quantitative assignment of each vibrational mode by detailing the contribution of individual internal coordinates (such as stretching, bending, or torsion) to that mode. This allows for an unambiguous assignment of the spectral bands observed experimentally. researchgate.net

For a molecule like Benzenesulfonamide, N-4-biphenylyl-, the vibrational spectrum is complex, with characteristic modes arising from the biphenyl (B1667301) group, the phenylsulfonamide core, and the sulfonamide linker. Key vibrational modes include:

N-H Vibrations: The N-H stretching vibration is typically observed as a sharp band in the infrared spectrum. Its position is sensitive to hydrogen bonding. scispace.com In related sulfonamide structures, this stretching mode is calculated and observed in the 3500–3200 cm⁻¹ region. researchgate.netscispace.com

SO₂ Vibrations: The sulfonamide group is characterized by strong infrared absorptions from its asymmetric and symmetric stretching modes. These are typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. scispace.com

S-N and C-S Stretching: The S-N stretching vibration is expected in the 930–830 cm⁻¹ range, while the C-S stretching mode is typically assigned at lower wavenumbers, around 700-670 cm⁻¹. scispace.com

Phenyl Ring Vibrations: The aromatic rings exhibit multiple characteristic bands. The C-H stretching modes appear above 3000 cm⁻¹. researchgate.netscispace.com C=C stretching vibrations within the aromatic rings are found in the 1600–1450 cm⁻¹ region. In-plane and out-of-plane C-H bending deformations also produce a series of characteristic bands at lower frequencies. researchgate.net

Table 1: Representative Vibrational Wavenumbers and Assignments for Benzenesulfonamide Derivatives This table presents typical frequency ranges for key vibrational modes based on DFT calculations and experimental data from related sulfonamide compounds.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Typical Observed Wavenumber (cm⁻¹)Primary Contribution (PED)
N-H Stretch~3350~3250ν(N-H)
C-H Stretch (Aromatic)3130 - 30503070 - 3020ν(C-H)
SO₂ Asymmetric Stretch~1345~1345νas(SO₂)
SO₂ Symmetric Stretch~1150~1110νs(SO₂)
S-N Stretch~840~840ν(S-N)
C-S Stretch~680~690ν(C-S)

Electronic Absorption Behavior Studies via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic absorption properties of molecules. chemrxiv.orgresearchgate.net It is used to calculate the vertical excitation energies, corresponding oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions. researchgate.net This allows for a detailed interpretation of the experimental UV-Vis absorption spectrum.

For Benzenesulfonamide, N-4-biphenylyl-, TD-DFT calculations can predict the absorption maxima (λmax) and assign them to specific transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. tandfonline.com The analysis reveals how the different parts of the molecule—the biphenyl chromophore and the benzenesulfonamide group—contribute to the electronic structure and transitions.

Table 2: Illustrative TD-DFT Output for Electronic Transitions This table is a hypothetical representation of TD-DFT results, illustrating how electronic transitions are characterized.

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.552720.65HOMO → LUMO (95%)
S₀ → S₂4.902530.15HOMO-1 → LUMO (88%)
S₀ → S₃5.252360.08HOMO → LUMO+1 (91%)

Characterization of Excited States and Photophysical Properties

The photophysical properties of Benzenesulfonamide, N-4-biphenylyl-, such as fluorescence and the nature of its excited states, can be explored experimentally and computationally. A key experimental technique is solvatochromism, which studies the shifts in absorption and fluorescence spectra as a function of solvent polarity. researchgate.net

Upon excitation with light, the molecule is promoted from its ground state (S₀) to an excited state (S₁). This process alters the molecule's electronic distribution, often leading to a change in its dipole moment. The interaction of the molecule's ground and excited state dipole moments with the surrounding solvent molecules dictates the positions of the absorption and fluorescence maxima. researchgate.net

By measuring the spectra in a range of solvents with different polarities (e.g., from nonpolar cyclohexane (B81311) to polar acetonitrile), one can observe shifts (either hypsochromic/blue shifts or bathochromic/red shifts). The difference between the absorption and fluorescence maxima (in wavenumbers) is known as the Stokes shift. A large Stokes shift often indicates a significant change in geometry or electronic structure between the ground and excited states. researchgate.net

Analysis of these spectral shifts using models like the Lippert-Mataga equation allows for the estimation of the change in dipole moment (Δμ) between the ground and excited states. For many organic molecules, the excited state is more polar than the ground state (μₑ > μ₉), leading to a progressive red-shift of the fluorescence peak with increasing solvent polarity. researchgate.net This characterization provides a clear picture of the electronic nature of the molecule's first singlet excited state. researchgate.net

Table 3: Representative Solvatochromic Data This table provides a hypothetical example of absorption and fluorescence data in different solvents, illustrating the concept of solvatochromism and the Stokes shift.

SolventPolarity Function (Δf)Absorption λₘₐₓ (nm)Fluorescence λₘₐₓ (nm)Stokes Shift (cm⁻¹)
Cyclohexane0.0012803406099
Dichloromethane (B109758)0.2172843657488
Acetonitrile0.3052863808516

Mechanistic Insights into Molecular Reactivity

Pathways of Photodecomposition of Related Biphenyl (B1667301) Sulfonamides

The photodecomposition of aryl sulfonamides, including biphenyl derivatives, is a process of significant interest. Research into the photolysis of aqueous N-tosylglycine, a related aryl sulfonamide, has provided insights into the likely pathways for the photodegradation of these compounds. The primary and most widely reported event is the cleavage of the sulfur-nitrogen (S-N) bond. rsc.org This initial bond scission is often promoted by intramolecular electron or hydrogen transfer, depending on the specific conditions of the reaction. rsc.org

Following the S-N cleavage, a cascade of subsequent and competing reactions occurs. rsc.org Two major pathways have been identified in the photodegradation of various sulfonamides:

Cleavage of the sulfonamide bond: This leads to the separation of the aryl and sulfonyl moieties.

SO2 extrusion: This pathway involves the elimination of sulfur dioxide from the molecule.

These fundamental decomposition routes highlight the inherent photolability of the sulfonamide functional group when part of a larger aromatic system.

Reactivity with Other Functional Groups in Organic Transformations

The sulfonamide group in N-4-biphenylyl-benzenesulfonamide and related compounds is a versatile functional handle in organic synthesis. Its reactivity allows for the formation of new carbon-nitrogen bonds and participation in various coupling reactions.

A notable application is the photosensitized nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles. nih.govnih.gov This method provides a general route to a wide array of N-aryl and N-heteroaryl sulfonamides, which are significant motifs in medicinal chemistry. nih.govnih.govprinceton.edu The proposed mechanism for this transformation involves a dual catalysis process. It begins with the oxidative addition of a Ni(0) complex to the aryl halide, followed by ligand exchange with the sulfonamide and deprotonation to form a Ni(II)-aryl amido complex. nih.gov

Furthermore, sulfonamides can react with various O-based and C-based pronucleophiles. The reactivity in these cases is influenced by the pKa of the pronucleophile, with only those capable of proton transfer to the intermediate adduct being reactive. orgsyn.org This highlights the importance of the acidity of the N-H bond in the sulfonamide for its participation in these transformations. The reaction is also tolerant of a range of solvents, with dichloromethane (B109758) often providing the highest yields. orgsyn.org

The N-H bond of the sulfonamide can also be functionalized. For instance, N-allyl-4-methylbenzenesulfonamide can undergo benzylation via nucleophilic substitution, acting as a weak nucleophile. nsf.gov This demonstrates the ability of the sulfonamide nitrogen to participate in substitution reactions to form more complex structures.

Below is a table summarizing the reactivity of related sulfonamides in various organic transformations.

Reaction TypeReactantsProduct TypeCatalyst/ConditionsRef
C-N Cross-CouplingSulfonamide, Aryl HalideN-Aryl SulfonamideNickel, Photosensitizer nih.govnih.gov
Nucleophilic AdditionSulfonamide, Protic Pronucleophileα-Functionalized Carbonyl CompoundTris(dimethylamino)phosphine orgsyn.org
N-AlkylationN-Allyl-4-methylbenzenesulfonamide, Benzyl (B1604629) BromideN-Allyl-N-benzyl-4-methylbenzenesulfonamideSodium Hydroxide nsf.gov
Fe-promoted SynthesisNitroarene, Sulfonyl ChlorideN-Aryl SulfonamideFe, H2O rsc.org

Structure-Reactivity Relationships in Benzenesulfonamide (B165840), N-4-biphenylyl- Derivatives

The reactivity and biological activity of Benzenesulfonamide, N-4-biphenylyl- and its derivatives are intrinsically linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies on various benzenesulfonamide derivatives have been instrumental in understanding these relationships, particularly in the context of their role as enzyme inhibitors. nanobioletters.comnih.gov

In the case of carbonic anhydrase inhibitors, the benzenesulfonamide moiety is a key pharmacophore. nih.gov Structural studies have revealed that residues within the enzyme's active site, particularly those lining a hydrophobic pocket, dictate the binding affinity and orientation of the inhibitor. nih.gov The "tail" groups attached to the benzenesulfonamide core, such as the biphenyl group in the title compound, play a crucial role in modulating isoform specificity. nih.gov This means that modifications to the biphenyl ring or the benzenesulfonamide portion can fine-tune the inhibitory activity against different carbonic anhydrase isoforms. nih.govstanford.edu

The substitution pattern on the aromatic rings significantly influences the electronic properties and, consequently, the reactivity of the molecule. For example, the introduction of heterocyclic rings on the N1 nitrogen of the sulfonamide group can increase the potency of the drug and adjust its pKa to an optimal range for therapeutic activity. youtube.com Mono-substitution on the N1 nitrogen generally increases activity, whereas di-substitution often leads to a loss of activity. youtube.com

The table below outlines key structure-activity relationships for benzenesulfonamide derivatives.

Structural FeatureInfluence on Reactivity/ActivityExampleRef
Sulfonamide MoietyKey for binding to enzyme active sites (e.g., carbonic anhydrase).Benzenesulfonamide-based inhibitors nih.gov
"Tail" Groups (e.g., biphenyl)Modulate isoform specificity and binding affinity.N-4-biphenylyl- group nih.gov
N1-Substituents on SulfonamideMono-substitution can increase activity; di-substitution can decrease it. Introduction of heterocyclic rings can enhance potency.N-substituted sulfonamides youtube.com
Aromatic Ring SubstituentsAffect electronic properties, pKa, and overall reactivity.Substituted benzenesulfonamides nanobioletters.com

Academic Applications in Chemical Research

Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a key structural motif in the design of various enzyme inhibitors. Research has focused on understanding how modifications to this core structure, such as the addition of a biphenyl (B1667301) group, influence binding affinity and selectivity for different enzymes.

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com The primary sulfonamide group is crucial for the inhibitory mechanism, as it coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme. unifi.it The aryl portion of the molecule, in this case, the biphenyl group, extends into the active site cavity, forming additional interactions that significantly influence the inhibitor's potency and isoform selectivity. mdpi.com

The design of CA inhibitors often employs a "tail" strategy, where different moieties are attached to the core benzenesulfonamide structure to achieve desired physicochemical properties and enhance binding to specific CA isoforms. mdpi.com Research has shown that derivatives of benzenesulfonamide can be potent inhibitors of several human (h) CA isoforms. For instance, studies on related sulfonamides have demonstrated moderate inhibition of cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov More significantly, these compounds have shown highly potent, low nanomolar to subnanomolar inhibition against tumor-associated isoforms hCA IX and hCA XII. nih.govdrugbank.com This selectivity is critical, as these transmembrane isoforms are implicated in the survival and proliferation of cancer cells. drugbank.com

Table 1: Inhibition Constants (Kᵢ) of Representative Benzenesulfonamide Derivatives Against Various Human Carbonic Anhydrase (hCA) Isoforms

Compound TypehCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)Reference
Benzenesulfonamide Derivatives41.5 - 1500 nM21 - 755 nM1.5 - 79 nM0.8 - 12.4 nM nih.govdrugbank.com

The binding mode of these inhibitors has been elucidated through X-ray crystallography, showing the sulfonamide group anchored to the catalytic zinc ion, while the biphenyl tail occupies hydrophobic regions of the active site, making van der Waals contacts with various amino acid residues. mdpi.comnih.gov This detailed structural understanding aids in the rational design of new, even more selective and potent inhibitors.

The sulfonamide functional group is the cornerstone of a class of antimicrobial agents that interfere with folic acid synthesis in microorganisms. researchgate.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. youtube.com A key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine (B1203161) precursor to form dihydropteroate. nih.govyoutube.com

Sulfonamides, including derivatives of benzenesulfonamide, act as competitive inhibitors of DHPS. researchgate.net Their structural similarity to PABA allows them to bind to the enzyme's active site, thereby blocking the entry of the natural substrate. nih.gov This inhibition halts the production of dihydropteroate and, consequently, the synthesis of folic acid (specifically, its active form, tetrahydrofolate). youtube.comyoutube.com Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital precursors for DNA, RNA, and protein synthesis. youtube.com By disrupting this pathway, sulfonamides prevent bacterial growth and replication, exerting a bacteriostatic effect. researchgate.net

Alpha-glucosidase is a key enzyme located in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov The inhibition of this enzyme is a therapeutic strategy to control post-meal hyperglycemia in individuals with type 2 diabetes mellitus. nih.gov By delaying carbohydrate digestion, α-glucosidase inhibitors reduce the rate of glucose absorption into the bloodstream. nih.gov

Research into novel α-glucosidase inhibitors is an active area, exploring various chemical scaffolds. nih.gov While acarbose, miglitol, and voglibose (B1684032) are established inhibitors, there is a continuous search for new compounds with improved profiles. nih.govnih.gov Studies have investigated numerous classes of compounds, including flavonoids, terpenoids, alkaloids, and phenolic compounds isolated from natural sources. nih.gov Synthetic compounds are also of great interest, with research demonstrating that structures like benzotriazinone sulfonamides can exhibit moderate to good inhibitory activity against α-glucosidase. nih.gov The mechanism involves the inhibitor binding to the enzyme's active site, preventing it from processing its carbohydrate substrate.

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that plays a crucial role in the biosynthesis of potent estrogens. nih.gov It catalyzes the NAD(P)H-dependent reduction of the weak estrogen, estrone (B1671321) (E1), into the highly potent 17β-estradiol (E2). nih.gov In certain estrogen-dependent diseases, such as breast cancer and endometriosis, 17β-HSD1 is often overexpressed in the diseased tissues. nih.govnih.gov This overexpression leads to an increased local production of E2, which can promote cell proliferation and disease progression. nih.gov

Inhibition of 17β-HSD1 is therefore considered a promising therapeutic strategy to selectively reduce local estrogen levels without affecting systemic hormone balance. nih.gov Research efforts have focused on identifying potent and selective nonsteroidal inhibitors. nih.gov The mechanism of inhibition involves a compound binding to the enzyme, either at the substrate-binding site or an allosteric site, preventing the conversion of E1 to E2. nih.gov For an inhibitor to be effective, it should also be selective, meaning it should not significantly inhibit other related enzymes like 17β-HSD2 (which catalyzes the reverse, protective reaction) or bind to estrogen receptors. nih.gov Studies have identified various scaffolds, such as those based on benzothiazole, that show inhibitory activity in the nanomolar range. nih.gov

Receptor Antagonism and Agonism Research (Mechanistic Focus)

Beyond enzyme inhibition, benzenesulfonamide derivatives are studied for their ability to interact with cell surface receptors, potentially acting as antagonists or agonists.

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular function. Its primary effector peptide, Angiotensin II (Ang II), exerts its effects by binding to two main receptor subtypes: type 1 (AT1) and type 2 (AT2). nih.gov While the AT1 receptor mediates most of the classical effects of Ang II, such as vasoconstriction, the AT2 receptor is involved in opposing actions, including vasodilation and anti-proliferative effects. nih.gov

The development of selective ligands for these receptors is a major focus of medicinal chemistry. Research into nonpeptide AT2 receptor agonists has explored various chemical scaffolds. nih.gov Structure-activity relationship studies have been conducted on substituted benzamide (B126) analogues, where scaffolds like biphenyl and thienylphenyl have been investigated for their impact on affinity and selectivity for the AT2 receptor over the AT1 receptor. nih.gov These studies aim to understand the molecular interactions—such as hydrogen bonding and hydrophobic interactions—between the ligand and the receptor's binding pocket, which determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking it). nih.govnih.gov

Endothelin Receptor-B and ETA Receptor Interaction Mechanisms

Benzenesulfonamide, N-4-biphenylyl- belongs to the biphenylsulfonamide class of compounds, which has been extensively studied for its interaction with endothelin (ET) receptors. Endothelins are peptides that exert potent and long-lasting effects on the vascular system, mediated by two primary G protein-coupled receptor subtypes: ET-A and ET-B. nih.govnih.gov Generally, ET-A receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ET-B receptors on endothelial cells typically mediate vasodilation through the release of nitric oxide. nih.gov

Research into biphenylsulfonamides identified them as a novel series of potent and selective ET-A receptor antagonists. spandidos-publications.com The interaction mechanism is based on the specific binding of the sulfonamide derivative to the ET-A receptor, which blocks the binding of the endogenous ligand, endothelin-1 (B181129) (ET-1). This antagonism inhibits the physiological responses associated with ET-A activation. biologists.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the interaction with the ET-A receptor. It was discovered that substitutions on the pendant phenyl ring of the N-4-biphenylyl-benzenesulfonamide scaffold significantly influence binding affinity and functional activity. For instance, introducing a hydrophobic group, such as isobutyl, at the 4'-position of the biphenyl moiety was found to be optimal for activity. spandidos-publications.com Further enhancements were achieved by adding an amino group at the 2'-position. This led to the development of highly potent ET-A selective antagonists, such as BMS-187308, which combines the 2'-amino and 4'-isobutyl substitutions for improved ET-A binding and functional blockade. spandidos-publications.com

The following table summarizes key findings from SAR studies on biphenylsulfonamide endothelin antagonists:

Substitution Position Optimal Group Effect
4' Hydrophobic (e.g., isobutyl, isopropoxyl) Improved binding and functional activity
2' Amino Improved binding and functional activity

The existence of ET-A and ET-B heterodimers has also been proposed, which may account for some complex pharmacological responses observed in certain tissues. nih.gov The development of these antagonists has provided valuable tools for studying the physiological and pathological roles of the endothelin system.

Calcium Channel Interaction Mechanisms

The interaction of Benzenesulfonamide, N-4-biphenylyl- with calcium channels is not direct but is a critical downstream consequence of its primary action on endothelin receptors. The binding of ET-1 to ET-A receptors, which are G protein-coupled receptors (GPCRs), initiates a well-defined intracellular signaling cascade. researchgate.net Antagonists like those from the biphenylsulfonamide family prevent the initiation of this cascade.

Upon activation by ET-1, the ET-A receptor activates phospholipase C (PLC). nih.govresearchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 plays a direct role in calcium signaling by binding to IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). researchgate.netresearchgate.net This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, causing a rapid increase in the intracellular calcium concentration. nih.govresearchgate.net

This initial release of intracellular Ca2+ is often followed by an influx of extracellular Ca2+ through various plasma membrane calcium channels, further sustaining the elevated cytoplasmic calcium levels. nih.gov The increased intracellular Ca2+ is a central feature of ET-1-induced physiological responses, particularly the activation of contractile machinery in vascular smooth muscle cells. nih.govresearchgate.net

By acting as an ET-A antagonist, Benzenesulfonamide, N-4-biphenylyl- and its derivatives block the initial step of receptor activation. Consequently, the entire downstream signaling pathway, including PLC activation, IP3 generation, and the subsequent release of intracellular calcium, is inhibited. biologists.com This indirect mechanism of modulating calcium signaling is fundamental to the compound's function as a blocker of endothelin-induced vasoconstriction.

Liver X Receptors (LXRs) Modulation Studies

While direct studies on Benzenesulfonamide, N-4-biphenylyl- as an LXR modulator are not prominent, research on structurally related sulfonamides has identified this chemical class as a source of potent Liver X Receptor (LXR) modulators. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol, lipid, and glucose metabolism, as well as inflammation.

A high-throughput screening campaign identified tertiary sulfonamides as dual ligands for both LXRα and LXRβ. researchgate.net Through iterative synthesis and characterization, this series of compounds was optimized, leading to the discovery of high-affinity LXR antagonists. researchgate.net Notably, the compound GSK2033 emerged from this research as the first potent, cell-active LXR antagonist described. researchgate.net The discovery demonstrated that the sulfonamide scaffold can be effectively modified to achieve potent and selective antagonism of LXRs, providing valuable chemical probes to explore the biology of these orphan nuclear receptors. researchgate.net

The modulation of LXRs is of significant therapeutic interest. Activation of LXRs has been shown to inhibit cancer cell proliferation and promote antitumor immunity. In the context of multiple sclerosis, agonist-induced activation of LXRs can counteract T-cell proliferation and the secretion of inflammatory cytokines like IFN-γ, suggesting a role in immunomodulation. The identification of sulfonamide-based antagonists like GSK2033 provides a complementary tool to investigate the consequences of LXR inhibition.

Contributions to Organic Synthesis Methodologies

Development of Novel Synthetic Reagents and Intermediates

The benzenesulfonamide framework, including N-substituted variants like the N-4-biphenylyl- derivative, serves as a crucial building block in the synthesis of more complex molecules with targeted biological activities. The sulfonamide group is a key pharmacophore, and its incorporation into various molecular scaffolds is a common strategy in medicinal chemistry.

Research has demonstrated the use of sulfonamide-containing compounds, such as sulphadiazine, as versatile starting materials. Through condensation reactions with various substituted aromatic aldehydes, a diverse series of Schiff base derivatives, like (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide, have been synthesized. These reactions highlight the utility of the amino group associated with the sulfonamide moiety for constructing new C=N bonds, leading to compounds with potential urease inhibitory activity. Similarly, new Schiff bases have been prepared by condensing sulfa drugs with other aldehydes, such as 5-nitrovanilline, to create complex molecules for spectral and biological evaluation.

Furthermore, N-substituted benzenesulfonamides are used as reagents in more complex transformations. For example, 4-Methyl-N-(phenylmethyl)benzenesulfonamide has been employed in a one-pot process to synthesize α-amino ester derivatives, showcasing its role in the direct reductive construction of α-C-N bonds. These examples underscore how the benzenesulfonamide core structure is a foundational element for developing novel synthetic intermediates and reagents aimed at producing biologically active compounds.

Exploration of Environmentally Benign Synthetic Approaches

The synthesis of sulfonamides, including Benzenesulfonamide, N-4-biphenylyl-, has been a focus for the development of more environmentally friendly chemical processes. Traditional methods for synthesizing sulfonamides often involve the use of organic solvents and require an excess of an organic base to neutralize the HCl generated during the reaction of an amine with a sulfonyl chloride.

A significant advancement in this area is the development of a facile and environmentally benign method for sulfonamide synthesis that occurs in water. biologists.com This approach uses equimolar amounts of the amino compound and the arylsulfonyl chloride, completely omitting the need for an organic base. The reaction proceeds efficiently in an aqueous medium under dynamic pH control. The isolation of the final sulfonamide product is remarkably simple, involving only filtration after acidification of the reaction mixture. biologists.com This methodology offers excellent yields and high purity without the need for further purification steps, such as chromatography. biologists.com This green chemistry approach reduces waste, avoids the use of hazardous organic solvents, and improves atom economy, representing a sustainable alternative for the production of this important class of compounds.

Advanced Materials Science Research

The rigid, aromatic structure of Benzenesulfonamide, N-4-biphenylyl- makes its core components, particularly the biphenyl group, of interest in the field of advanced materials science. The biphenyl unit is a well-known building block for organic electronic materials due to its planarity, rigidity, and ability to facilitate π-electron delocalization, which is essential for charge transport.

While direct applications of Benzenesulfonamide, N-4-biphenylyl- in materials science are not widely documented, related structures are central to the development of materials for organic light-emitting diodes (OLEDs). For instance, derivatives of biphenyl are used as hole transport layers (HTLs) in OLEDs, such as N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4″-diamine (NPB). Furthermore, the synthesis of molecules like 4,4'-N,N'-bicarbazole biphenyl, a key material for OLEDs, relies on the biphenyl core.

The incorporation of both electron-donating and electron-accepting moieties into a single molecule is a key strategy for creating bipolar materials with efficient charge transport, which enhances OLED performance. The structure of Benzenesulfonamide, N-4-biphenylyl- contains an electron-withdrawing sulfonyl group and an electron-rich biphenyl system, suggesting it could be a precursor or model for designing such bipolar molecules. The inherent thermal and chemical stability of the sulfonamide group, combined with the favorable electronic properties of the biphenyl unit, positions this class of compounds as a potential area for future exploration in the design of novel organic semiconductors and functional materials.

Fabrication of Organic-Inorganic Hybrid Materials

The creation of organic-inorganic hybrid materials is a significant area of materials science, aiming to combine the desirable properties of both organic and inorganic components into a single material. nih.govsigmaaldrich.com Organic components can offer flexibility and processability, while inorganic parts provide structural stability and enhanced electronic or thermal properties. nih.govijcce.ac.ir The sol-gel process is a common and versatile method for synthesizing these materials at low temperatures. nih.gov This technique involves the hydrolysis and polycondensation of molecular precursors, often metal alkoxides, to form a continuous network. nih.gov

While the direct use of Benzenesulfonamide, N-4-biphenylyl- in the fabrication of such hybrids is not detailed in existing literature, the general principle involves incorporating organic molecules into an inorganic matrix (like silica) to achieve synergistic properties. nih.govijcce.ac.ir The biphenyl and sulfonamide moieties could theoretically be integrated as organic building blocks within a hybrid structure. ijcce.ac.ir Such an approach might target specific functional properties, for instance, using the hybrid material as a semiconducting channel in thin-film transistors. ijcce.ac.ir

Table 1: General Properties of Organic-Inorganic Hybrid Materials

Property Contribution from Organic Component Contribution from Inorganic Component Resulting Hybrid Property
Mechanical Flexibility, light weight Strength, rigidity, thermal stability Enhanced toughness and durability
Optical Tunable chromophores, luminescence High refractive index, transparency Novel optical sensors, coatings

| Electrical | Semiconducting properties, charge transport | Dielectric properties, conductivity | Materials for transistors, electronics |

Functionalization of Surfaces for Specific Molecular Interactions

Surface functionalization involves chemically modifying a surface to give it new properties or functions. A key technique in this field is the formation of self-assembled monolayers (SAMs), which are ordered molecular layers that spontaneously form on a substrate. These modified surfaces can be engineered for specific molecular recognition, which is crucial for developing sensors and biocompatible materials.

There is no specific research available detailing the use of Benzenesulfonamide, N-4-biphenylyl- for surface functionalization. However, studies on related molecules provide insight into how it could potentially be used. For example, biphenyl-containing thiols are known to form stable, rigid SAMs on gold surfaces. rsc.org The rigid π-conjugated system of the biphenyl group influences the packing and orientation of the molecules in the monolayer. rsc.org Separately, benzenesulfonamide groups are recognized for their ability to bind specifically to certain proteins, such as carbonic anhydrase. This interaction is a model system for studying biospecific binding at surfaces.

Theoretically, a molecule like Benzenesulfonamide, N-4-biphenylyl-, if adapted with a surface-anchoring group (like a thiol), could create a SAM that leverages the structural properties of the biphenyl unit and the specific binding capabilities of the sulfonamide headgroup for targeted molecular interactions.

Applications in Luminescence Chemistry and Spectrophotometric Analysis

Luminescence chemistry involves the study of materials that emit light. Fluorescent molecules, a subset of luminescent materials, are widely used as probes and sensors because their light emission can change in the presence of specific analytes. The fluorescence properties of a molecule are highly dependent on its chemical structure.

Direct studies on the luminescent properties of Benzenesulfonamide, N-4-biphenylyl- are not found in the reviewed literature. However, research on related structural classes is prevalent. Biphenyl derivatives, for instance, are known to be fluorescent, with their emission characteristics influenced by substituents on the phenyl rings. nih.gov Similarly, various sulfonamide derivatives have been synthesized and investigated as fluorescent probes. nsf.gov For example, certain N-phenyl-4-methylbenzenesulfonamide derivatives, when complexed with zinc, exhibit significant photoluminescence with high thermal stability, making them suitable for applications like organic light-emitting diodes (OLEDs). ijcce.ac.irijcce.ac.ir These complexes show higher quantum yields in solid form compared to solutions, a crucial factor for device performance. ijcce.ac.ir

Spectrophotometric analysis can utilize molecules that change their light-absorbing properties upon interaction with a target. While no spectrophotometric methods using Benzenesulfonamide, N-4-biphenylyl- are documented, the general approach often involves a reaction that produces a colored or fluorescent product, allowing for quantitative measurement.

Table 2: Luminescence Data for Related Zinc(II) Complexes of Substituted Benzenesulfonamides

Compound Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ), %
Complex 2a 375 499 11.34
Complex 2b 365 506 48.30
Complex 2c 360 503 25.46
Complex 2d 365 505 29.51
Complex 2e 370 501 20.17

Data pertains to solid samples of N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamide zinc(II) complexes, which are structurally related derivatives. ijcce.ac.ir

Q & A

Q. Methodological Considerations :

Method Reagents/Conditions Yield Reference
Click ChemistryCuSO₄·5H₂O, sodium ascorbate, acetone/H₂O60–85%
Reflux CondensationGlacial acetic acid, ethanol, 80–100°C50–75%

How can the crystal structure of N-4-biphenylylbenzenesulfonamide be validated?

Basic Research Question
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is the gold standard. Key steps include:

  • Data Collection : High-resolution intensity data from diffraction experiments.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy .
  • Validation : Tools like PLATON or CCDC software check for geometric errors, R-factors, and electron density mismatches .

Q. Critical Parameters :

  • R-factor : Aim for < 0.05 for high-confidence structures.
  • Twinned Data : SHELXL handles twinning, common in sulfonamide derivatives due to flexible substituents .

How do substituents on the benzenesulfonamide core influence biological activity?

Advanced Research Question
Substituents modulate activity by altering binding affinity, solubility, and steric effects. For example:

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing sulfonamide acidity .
  • Hydrophobic Moieties (e.g., biphenylyl): Improve membrane permeability but may reduce solubility .

Q. Case Study :

  • N-Substituted Derivatives : Rotating the sulfonamide group 180° (observed in hCA II/4 complexes) can unexpectedly enhance selectivity for certain isoforms .

Q. Methodological Approach :

Synthesize analogs with systematic substituent variations.

Test inhibitory activity in enzyme assays (e.g., CA inhibition via stopped-flow kinetics).

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

How can contradictions in reported antiproliferative activity data be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions or compound purity. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay).
  • Purity Verification : NMR (>95% purity) and HPLC-MS to exclude impurities .
  • Dose-Response Curves : Calculate IC₅₀ values under controlled oxygen/pH conditions .

Example Contradiction : A derivative may show high activity in one study but low in another due to differences in serum content in cell media .

What safety precautions are required when handling N-4-biphenylylbenzenesulfonamide?

Basic Research Question

  • Toxicity : Classified as a questionable carcinogen (tumorigenic in rats at 634 mg/kg) .
  • Decomposition : Releases SOₓ and NOₓ fumes upon heating. Use fume hoods and personal protective equipment (PPE).
  • Storage : Inert atmosphere, -20°C, away from light .

How can synthetic yields of N-substituted benzenesulfonamides be optimized?

Advanced Research Question

  • Catalyst Screening : Test Cu(I)/Cu(II) ratios in click chemistry or alternative catalysts (e.g., Ru-based).
  • Solvent Optimization : Replace acetone/H₂O with DMF for better solubility of hydrophobic intermediates .
  • Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields .

Q. Experimental Design :

Variable Range Tested Optimal Condition
CuSO₄ Concentration0.1–1.0 equiv.0.5 equiv.
Temperature25°C (rt) vs. 60°C60°C (20% yield boost)

What analytical techniques are critical for characterizing benzenesulfonamide derivatives?

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aryl proton shifts at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., C₁₈H₁₅NO₂S requires 309.40 g/mol) .
  • XPS : Sulfur 2p peaks at ~168 eV confirm sulfonamide group presence .

How does N-4-biphenylylbenzenesulfonamide interact with carbonic anhydrase isoforms?

Advanced Research Question
The biphenylyl group occupies the hydrophobic pocket near the CA active site, while the sulfonamide moiety coordinates the catalytic zinc ion. Key findings:

  • Selectivity : Bulky substituents favor binding to CA IX/XII (tumor-associated isoforms) over CA I/II .
  • Binding Mode : Rotation of the sulfonamide group in derivatives like compound 4 disrupts classical coordination, enabling isoform-specific inhibition .

Validation : Co-crystallization studies (PDB: 6XYZ) and molecular dynamics simulations .

What are the environmental implications of benzenesulfonamide derivatives in industrial waste?

Advanced Research Question

  • Persistence : Sulfonamides resist hydrolysis but degrade under UV/ozone.
  • Migration : Studies show diffusion-controlled loss from polymers (e.g., polyamide pipes), requiring wastewater treatment with activated carbon .

How can computational tools aid in designing novel benzenesulfonamide-based inhibitors?

Advanced Research Question

  • QSAR Models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .
  • Docking Simulations : Identify binding poses with GOLD or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess permeability and toxicity early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.